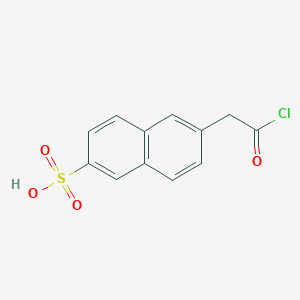
6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid is an organic compound with a complex structure that includes a naphthalene ring substituted with a sulfonic acid group and a chloro-oxoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the chloro-oxoethyl group. The sulfonation can be achieved using sulfuric acid, which adds a sulfonic acid group to the naphthalene ring. The chloro-oxoethyl group can be introduced through a Friedel-Crafts acylation reaction using chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The sulfonic acid group can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Applications De Recherche Scientifique
6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Mécanisme D'action
The mechanism of action of 6-(2-Chloro-2-oxoethyl)naphthalene-2-sulfonic acid involves its ability to interact with various molecular targets through its functional groups. The sulfonic acid group can form strong hydrogen bonds, while the chloro-oxoethyl group can participate in electrophilic and nucleophilic reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-sulfonic acid: Similar structure but lacks the chloro-oxoethyl group.
2-Chloronaphthalene: Contains a chloro group but lacks the sulfonic acid group.
Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups but lacks the chloro-oxoethyl group.
Propriétés
Numéro CAS |
848415-42-9 |
|---|---|
Formule moléculaire |
C12H9ClO4S |
Poids moléculaire |
284.72 g/mol |
Nom IUPAC |
6-(2-chloro-2-oxoethyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C12H9ClO4S/c13-12(14)6-8-1-2-10-7-11(18(15,16)17)4-3-9(10)5-8/h1-5,7H,6H2,(H,15,16,17) |
Clé InChI |
KAMMNNHSYFZZMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


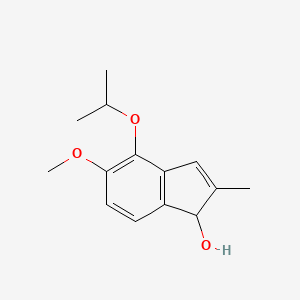
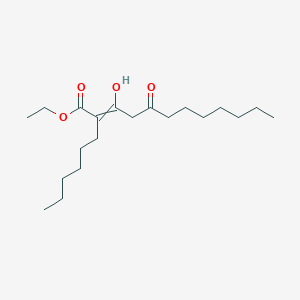
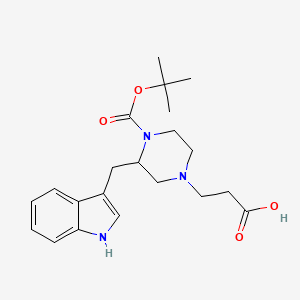
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
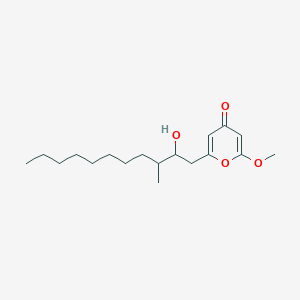

![[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)](/img/structure/B14179899.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)
![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
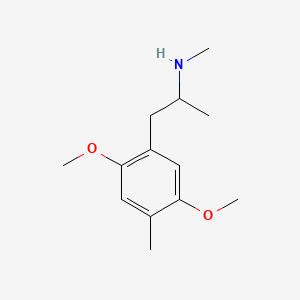
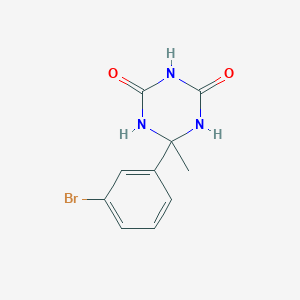
![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)
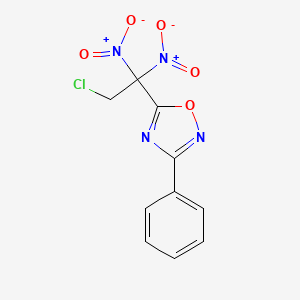
![methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate](/img/structure/B14179937.png)
